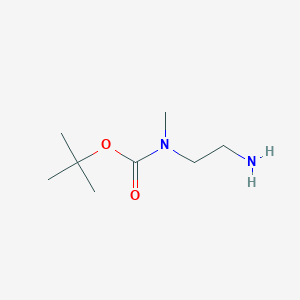

N-Boc-N-methylethylenediamine

Description

Significance as a Protected Amine Synthon in Organic Synthesis

In the realm of organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving desired chemical transformations with high selectivity and yield. N-Boc-N-methylethylenediamine serves as an exemplary protected amine synthon, a building block where one of the two amine groups is masked by a Boc group. scbt.com This protection is crucial as it allows for selective reactions to occur at the unprotected primary amine, while the Boc-protected secondary amine remains unreactive.

The tert-butyloxycarbonyl (Boc) group is favored in multi-step syntheses due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. chemimpex.com This allows chemists to introduce the ethylenediamine (B42938) moiety into a molecule and then, at a later stage, unmask the second amine group for further functionalization. This selective reactivity is a cornerstone of modern synthetic strategies, enabling the efficient construction of complex target molecules.

The synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). guidechem.com The reaction conditions can be controlled to selectively install the Boc group on one of the nitrogen atoms, yielding the desired mono-protected product. guidechem.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| N-methyldiamine | Boc₂O, Triethylamine (B128534) | Acetonitrile | 66% guidechem.com |

Foundational Role in Complex Molecular Construction

The utility of this compound extends beyond being a simple protected amine; it is a fundamental building block in the creation of a wide array of complex and bioactive molecules. chemimpex.comcymitquimica.com Its bifunctional nature, possessing both a reactive primary amine and a protected secondary amine, makes it a versatile intermediate for introducing a specific diamine linker into larger molecular frameworks.

This compound is particularly valuable in medicinal chemistry and drug development. chemimpex.com It serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. chemimpex.com For instance, it has been employed in the synthesis of analogues of Linezolid, an important antibacterial agent. derpharmachemica.comnih.gov The ability to incorporate the N-methylethylenediamine scaffold is crucial for modulating the pharmacological properties of drug candidates.

Furthermore, this compound is utilized in the construction of ligands for metal complexes and catalysts, highlighting its importance in coordination chemistry and materials science. chemimpex.comchemimpex.com Its application in combinatorial chemistry allows for the generation of diverse libraries of compounds for screening and identifying new biologically active molecules. justia.com The controlled, stepwise introduction of the two amine functionalities of the ethylenediamine core, facilitated by the Boc protecting group, is a testament to the compound's foundational role in the intricate process of molecular design and synthesis. justia.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923823 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-06-6 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N Boc N Methylethylenediamine

Established Synthetic Routes to N-Boc-N-methylethylenediamine

The most common and well-established method for preparing this compound involves the direct protection of N-methylethylenediamine.

Carbamate (B1207046) Protection of N-Methylethylenediamine

The primary synthetic route to this compound is the carbamate protection of N-methylethylenediamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). guidechem.com This reaction is typically carried out under basic conditions, utilizing a base like triethylamine (B128534) (TEA) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724). guidechem.com The Boc group is favored in organic synthesis due to its stability under a wide range of non-acidic conditions and the ease of its subsequent removal using mild acids. masterorganicchemistry.comorganic-chemistry.org

The reaction involves the nucleophilic primary amine of N-methylethylenediamine attacking the electrophilic carbonyl carbon of the Boc anhydride. The presence of a base is crucial to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the product. jk-sci.com Upon completion, the reaction is typically quenched, and the product is isolated and purified using techniques like extraction and silica (B1680970) gel chromatography to yield the desired mono-protected diamine. guidechem.com

Table 1: Typical Reaction Conditions for Carbamate Protection of N-Methylethylenediamine

| Parameter | Conditions | Source(s) |

|---|---|---|

| Starting Material | N-Methylethylenediamine | guidechem.com |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | guidechem.com |

| Base | Triethylamine (TEA) | guidechem.com |

| Solvent | Dichloromethane (DCM) or Acetonitrile | guidechem.com |

| Temperature | 0°C to Room Temperature | guidechem.com |

| Reaction Time | 2 to 6 hours | guidechem.com |

| Typical Yield | 66–89% | guidechem.com |

Reaction Mechanism and Stoichiometric Considerations

The mechanism for the Boc protection of an amine begins with the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.comjk-sci.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate anion and the formation of the protonated N-Boc-protected amine. commonorganicchemistry.com The tert-butyl carbonate is unstable and decomposes into tert-butoxide and carbon dioxide gas. commonorganicchemistry.com The tert-butoxide, or another base present in the mixture like triethylamine, then deprotonates the protected amine to yield the final, neutral this compound product. jk-sci.comcommonorganicchemistry.com

Stoichiometry is a critical factor in achieving a high yield of the mono-protected product while minimizing the formation of the di-protected byproduct. Since N-methylethylenediamine has two nucleophilic amine groups, controlling the amount of the protecting agent is essential. sigmaaldrich.com Using a slight excess of N-methylethylenediamine relative to Boc₂O can favor mono-protection. However, a more common strategy involves using a slight excess of Boc₂O (e.g., 1.1 equivalents) under controlled conditions to ensure complete consumption of the starting material, followed by careful purification to separate the mono- and di-protected species. Precise control over the stoichiometry is key to optimizing the selective synthesis of the desired mono-Boc derivative. a2bchem.com

Advanced Synthetic Methodologies

In line with the growing demand for greener and more selective chemical processes, advanced synthetic methods are being explored for the synthesis of protected amines.

Enzymatic Approaches for Boc Protection

Enzymatic catalysis offers a promising alternative to traditional chemical methods for installing protecting groups. rsc.org The use of enzymes, such as lipases, can provide high selectivity under mild reaction conditions, aligning with the principles of sustainable chemistry. rsc.orgmdpi.com A 2024 study has reported the use of Candida antarctica lipase (B570770) B (CAL-B) for the Boc protection of N-methylethylenediamine, demonstrating the feasibility of this biocatalytic approach.

The enzymatic Boc protection using Candida antarctica lipase B (CAL-B) has been shown to proceed effectively under specific biocatalytic conditions. The reaction can be carried out at a controlled pH of 7.5 and a mild temperature of 35°C over 12 hours. One of the significant advantages of enzymatic methods is the potential for high enantioselectivity, which is crucial when working with chiral molecules. mdpi.comrsc.org In the case of the CAL-B catalyzed Boc protection of N-methylethylenediamine, the process was reported to occur with no racemization, indicating excellent control over the stereochemistry of the product. This level of selectivity is often challenging to achieve with conventional chemical methods without the use of complex chiral auxiliaries or catalysts. mdpi.com

Table 2: Reported Biocatalytic Conditions for Enzymatic Boc Protection

| Parameter | Conditions | Source(s) |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CAL-B) | |

| pH | 7.5 | |

| Temperature | 35°C | |

| Reaction Time | 12 hours | |

| Enantioselectivity | No racemization reported |

| Yield | 78% | |

Enzymatic approaches for Boc protection present several advantages for sustainable synthesis. rsc.org A primary benefit is the elimination of harsh or toxic reagents, such as the organic bases often used in conventional methods. rsc.org Biocatalytic reactions are typically performed in aqueous media or under solvent-free conditions, reducing the reliance on volatile and often hazardous organic solvents. derpharmachemica.comthieme-connect.com The mild reaction conditions (neutral pH, moderate temperatures) contribute to lower energy consumption and can enhance the stability of sensitive functional groups within the substrate. rsc.org This compatibility avoids the need for additional protection-deprotection steps for other sensitive moieties in a complex molecule. rsc.org Furthermore, enzymes are biodegradable catalysts, which minimizes hazardous waste and environmental impact, positioning biocatalysis as a greener alternative for producing key intermediates like this compound. rsc.orgacsgcipr.org

Continuous Flow Synthesis Techniques

The transition from traditional batch processing to continuous flow synthesis for this compound production marks a significant advancement in chemical manufacturing, offering enhanced efficiency, safety, and control. scribd.com Microstructured reactors provide superior mixing and heat transfer compared to conventional batch reactors, which can lead to improved product profiles and higher yields. scribd.com

Research has led to the development of patented continuous flow processes for this compound. One such method employs a tubular flow reactor, which can feature an immobilized lipase catalyst. This technique offers substantial benefits over batch processing. For instance, a documented continuous process operates at 40°C with a residence time of 30 minutes, achieving a notable yield of 91% with a purity of 99% as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Reactor Type | Standard stirred reactor | Tubular flow reactor with immobilized catalyst |

| Typical Yield | 82–89% | 91% |

| Purity | >97% (after chromatography) | 99% (GC-MS) |

| Boc₂O Usage | Standard stoichiometry (e.g., 1.1 eq) | Up to 30% reduction |

| Solvent Handling | Requires quenching and solvent evaporation | No solvent evaporation required |

| Residence Time | 4–6 hours | 30 minutes |

**2.3. Purification and Impurity Management in Preparative Chemistry

Achieving high purity is critical for this compound, as it is frequently used as a building block in the synthesis of complex pharmaceutical agents and other fine chemicals. chemimpex.comchemimpex.com This necessitates robust methods for both product isolation and the control of process-related impurities.

Purification and Impurity Management in Preparative Chemistry

Chromatographic Techniques for Product Isolation

Column chromatography is the predominant technique for the purification of this compound following synthesis. guidechem.comrsc.org Silica gel is universally employed as the stationary phase for this purpose. guidechem.comresearchgate.net

The choice of mobile phase (eluent) is critical for achieving effective separation. Researchers report success with various solvent systems, which are typically selected after preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net A common eluent system is a gradient of hexane (B92381) and ethyl acetate. Another suggested mobile phase for the related mono-BOC-ethylenediamine, which can inform the purification of the target compound, is a mixture of chloroform (B151607) and methanol, such as a 95:5 volume ratio. researchgate.net For certain basic amine compounds, the addition of a small amount of triethylamine to the mobile phase can prevent the product from sticking to or decomposing on the acidic silica gel, although this must be evaluated on a case-by-case basis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is also a key analytical tool for verifying the purity of the final product, often using a C18 column with a water/acetonitrile gradient.

Table 2: Chromatographic Purification Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Column Chromatography | guidechem.com |

| Stationary Phase | Silica Gel | guidechem.comresearchgate.net |

| Common Eluents | Hexane/Ethyl Acetate gradient | |

| Chloroform/Methanol (e.g., 95:5) | researchgate.net |

| Purity Verification | HPLC (C18 column), LC-MS, GC-MS | |

Control of Residual Species in High-Purity Synthesis

Effective management of impurities begins with the synthetic route design. During the Boc-protection of N-methylethylenediamine, a primary impurity concern is the formation of the di-Boc byproduct, where both nitrogen atoms of the diamine are protected. The formation of this species can be minimized by carefully controlling the reaction stoichiometry; using only a slight excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) suppresses the competing reaction at the second amine site.

Another potential impurity is tert-butyl alcohol, a byproduct of the Boc₂O reagent. Residual solvents from the reaction and extraction steps, such as dichloromethane (DCM) or ethyl acetate, must also be effectively removed. guidechem.com

Post-synthesis, purification techniques like column chromatography are essential for removing these byproducts. Final purity is rigorously assessed using sensitive analytical methods like HPLC, LC-MS, and ESI-MS, which can detect and quantify residual starting materials, byproducts, and solvents. In some cases, Kugelrohr distillation can be employed for final purification to obtain a high-purity product. guidechem.com

Reactivity and Mechanistic Investigations of N Boc N Methylethylenediamine

Amination Chemistry and Selective Functionalization

N-Boc-N-methylethylenediamine is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its two nitrogen atoms. chemimpex.com The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine renders it significantly less reactive, allowing for selective functionalization of the free primary amine. ambeed.comscbt.com

The reactivity of the amine moieties in this compound is dictated by the electronic effects of the Boc group. The primary amine (-NH2) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile, readily available to attack electrophilic centers. In contrast, the nitrogen atom of the secondary amine is protected by the Boc group. The lone pair on this nitrogen is delocalized by resonance with the adjacent carbonyl group of the carbamate (B1207046). This delocalization significantly reduces its electron density and, consequently, its nucleophilicity and basicity.

As a result, this compound selectively participates in nucleophilic substitution reactions at the primary amine. It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to form new carbon-nitrogen or sulfur-nitrogen bonds exclusively at the terminal nitrogen. The Boc-protected amine remains inert to these conditions, a feature that is crucial for its role as a synthetic building block. researchgate.net The stability of the N-Boc group towards most nucleophiles and bases is a key feature exploited in multi-step synthesis. organic-chemistry.org

The primary utility of this compound lies in its application as a mono-protected diamine building block in multi-step synthesis, particularly in the construction of pharmaceutical and agrochemical scaffolds. chemimpex.com Chemists can introduce the N-methylethylenediamine unit into a larger molecule in a controlled, stepwise manner.

The typical synthetic sequence involves:

Functionalization of the Primary Amine: The free primary amine is reacted with a desired electrophile (R-X) to form an intermediate product.

Deprotection: The Boc group is removed from the secondary amine, typically under acidic conditions, to reveal a new reactive site.

Functionalization of the Secondary Amine: The newly freed secondary amine can then be reacted with a second, different electrophile (R'-Y).

This sequential functionalization allows for the synthesis of complex, unsymmetrical molecules that would be difficult to obtain from the unprotected N-methylethylenediamine due to the competing reactivity of its two amine groups, which would likely lead to mixtures of products. researchgate.net Its use is prevalent in peptide synthesis and medicinal chemistry, where precise control over the assembly of molecular components is essential. chemimpex.com

| Step | Reaction | Description |

| 1 | Reaction with Electrophile 1 | The nucleophilic primary amine of this compound reacts with an electrophile (e.g., an acyl chloride, R-COCl) to form a stable amide bond. The Boc-protected secondary amine does not react. |

| 2 | Boc Deprotection | The intermediate is treated with a strong acid (e.g., TFA) to selectively cleave the Boc group, regenerating the secondary amine as its ammonium (B1175870) salt. |

| 3 | Neutralization & Reaction with Electrophile 2 | The ammonium salt is neutralized with a base to free the secondary amine. This amine can then react with a second, different electrophile (e.g., an alkyl halide, R'-X) to complete the synthesis of the target molecule. |

Deprotection Strategies of the Boc Group

The removal of the Boc protecting group is a frequent and critical transformation in synthetic chemistry. nih.gov The choice of deprotection method is vital to ensure the integrity of the target molecule and to maximize yield and purity.

The tert-butyloxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions. organic-chemistry.org The most common method for its removal involves treatment with strong, non-nucleophilic acids. researchgate.net Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are frequently employed. nih.gov

The mechanism of acid-mediated cleavage proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Cleavage: The protonated intermediate fragments, leading to the formation of the free amine (as its ammonium salt), carbon dioxide, and a stable tert-butyl cation.

Cation Trapping: The highly reactive tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or can be removed by a scavenger.

This process efficiently regenerates the secondary amine, making it available for subsequent synthetic transformations. Other acidic systems, including aqueous phosphoric acid or Lewis acids like aluminum chloride, have also been reported for this purpose. organic-chemistry.org

Acid Strength and Concentration: Harsh acidic conditions can lead to the degradation of other acid-sensitive functional groups within the molecule, such as esters, ethers, or other protecting groups, thereby reducing the yield of the desired product. mdpi.com The choice of acid and its concentration is therefore critical for achieving selective deprotection. nih.gov

Side Reactions: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate or solvent. researchgate.net To mitigate this, "scavenger" reagents like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation.

Reaction Time and Temperature: Incomplete deprotection can occur if the reaction time is too short or the temperature is too low, resulting in a mixture of starting material and product that can be difficult to separate. Conversely, prolonged exposure to strong acids can promote side reactions and degradation.

| Deprotection Reagent | Typical Conditions | Potential Impact on Purity and Yield |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temp. | High Purity/Yield: Generally clean and fast. Risks: Can cleave other highly acid-labile groups. The tert-butyl cation may require a scavenger. researchgate.net |

| Hydrogen Chloride (HCl) | 4M solution in Dioxane or Methanol, Room Temp. | High Purity/Yield: Effective and common. The product is isolated as a stable HCl salt. Risks: The acidity can affect other sensitive groups. nih.gov |

| Aqueous Phosphoric Acid | Aqueous solution | High Purity/Yield: Considered a greener and milder alternative. Good selectivity over other groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org |

| Lewis Acids (e.g., AlCl3) | Anhydrous solvent | Good Yield: Effective for cleaving the Boc group. Risks: The Lewis acid can coordinate with other functional groups, potentially leading to side reactions. organic-chemistry.org |

Comparative Reactivity Studies with Related Diamine Derivatives

The synthetic utility of this compound is best understood by comparing its reactivity to that of related, unprotected diamines like ethylenediamine (B42938) (EDA) and N-methylethylenediamine.

Unprotected symmetrical diamines like EDA possess two primary amines of equal reactivity. Attempting a mono-functionalization reaction on EDA typically results in a statistical mixture of the starting material, the desired mono-substituted product, and the undesired di-substituted product, leading to low yields and complex purification challenges. researchgate.net Similarly, in N-methylethylenediamine, both the primary and secondary amines are nucleophilic and will compete in reactions, again leading to product mixtures.

The basicity of the amine groups, which correlates with their nucleophilicity, is a key factor. As shown by pKa values, the basicity increases with methylation from ethylenediamine (pKa = 9.98) to N-methylethylenediamine (pKa = 10.14). rsc.org this compound circumvents these issues entirely. The Boc group acts as a "switch," effectively deactivating the secondary amine. This allows for clean, high-yield mono-functionalization of the primary amine. After the initial reaction, the Boc group can be removed to activate the second nitrogen for a subsequent, different reaction. This level of control is unattainable with the corresponding unprotected diamines, highlighting the strategic importance of mono-protection in complex organic synthesis. scispace.com

| Compound | Structure | Reactivity Profile | Synthetic Outcome |

| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Two equally reactive primary amines. | Reactions with one equivalent of an electrophile lead to a mixture of mono- and di-substituted products. Low selectivity. researchgate.net |

| N-Methylethylenediamine | CH₃-NH-CH₂-CH₂-NH₂ | One primary and one secondary amine, both of which are nucleophilic and basic. rsc.org | Competitive reactions at both nitrogen atoms lead to product mixtures and poor selectivity. |

| This compound | Boc-N(CH₃)-CH₂-CH₂-NH₂ | One highly nucleophilic primary amine and one non-nucleophilic, Boc-protected secondary amine. | Clean, selective reaction at the primary amine. The secondary amine can be deprotected for subsequent, controlled functionalization. chemimpex.com |

Steric and Electronic Influences of N-Substituents

The differential reactivity of the two nitrogen atoms in this compound is a direct consequence of the contrasting properties of the Boc and methyl substituents.

Steric Hindrance: The most significant steric influence comes from the tert-butyloxycarbonyl (Boc) group. Its large t-butyl component creates substantial steric bulk around the nitrogen atom to which it is attached. total-synthesis.comrsc.orgnih.gov This steric hindrance effectively shields the Boc-protected nitrogen from attack by electrophiles, making the unprotected primary amine the primary site of reaction. In contrast, the methyl group on the other nitrogen is sterically non-demanding, exerting minimal spatial inhibition.

Electronic Effects: The electronic nature of the N-substituents also plays a crucial role in modulating the nucleophilicity and basicity of the nitrogen atoms.

N-Boc Group: The Boc group, being a carbamate, exhibits a resonance effect where the lone pair of the nitrogen atom is delocalized into the carbonyl group. This delocalization reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity.

N-Methyl Group: The methyl group, on the other hand, is an electron-donating group through a positive inductive effect (+I). medium.compharmaguideline.comchemistrysteps.comsavemyexams.com This effect increases the electron density on the adjacent nitrogen atom, enhancing its basicity and nucleophilicity compared to an unsubstituted amine. medium.compharmaguideline.comchemistrysteps.com

The combination of these steric and electronic effects renders the primary amine of this compound significantly more nucleophilic and sterically accessible than the Boc-protected secondary amine, forming the basis for its utility in chemoselective reactions.

| Substituent | Steric Influence | Electronic Influence | Impact on Nitrogen Reactivity |

| N-Boc | High steric hindrance | Electron-withdrawing (resonance) | Decreased nucleophilicity and basicity |

| N-Methyl | Low steric hindrance | Electron-donating (inductive) | Increased nucleophilicity and basicity |

Divergent Reaction Pathways of Boc-Protected Ethylenediamines

The presence of a protecting group on one of the nitrogen atoms of an ethylenediamine derivative like this compound allows for divergent reaction pathways, leading to a variety of molecular scaffolds. The initial reaction occurs at the more reactive primary amine, and subsequent manipulation of the protecting group and reaction conditions can direct the molecule towards different cyclization or intermolecular reactions.

One common divergent pathway involves the initial acylation or alkylation of the primary amine, followed by either intramolecular cyclization or further functionalization after deprotection. For instance, reaction of a Boc-protected ethylenediamine with an appropriate electrophile can lead to an intermediate that, upon removal of the Boc group, can undergo intramolecular cyclization to form heterocyclic structures like piperazinones. The choice of reagents and reaction conditions is critical in directing the reaction towards the desired outcome.

Another example of divergent reactivity is the competition between intermolecular and intramolecular reactions. After an initial reaction at the primary amine, the resulting intermediate can either react with another molecule in an intermolecular fashion or undergo an intramolecular reaction if a suitable reactive site is present within the molecule. The outcome is often influenced by factors such as concentration (favoring intramolecular reactions at low concentrations), temperature, and the presence of catalysts.

While specific studies detailing a wide range of divergent pathways starting directly from this compound are not extensively documented, the principles of using a protecting group to achieve such divergent reactivity are well-established in organic synthesis. researchgate.net The strategic use of the Boc protecting group in this compound provides a powerful tool for chemists to selectively functionalize the two nitrogen atoms and construct complex molecules with defined architectures.

Applications of N Boc N Methylethylenediamine in Contemporary Academic Research

Organic Synthesis of Advanced Intermediates and Target Molecules

The strategic placement of the Boc protecting group on N-methylethylenediamine makes it an ideal reagent for multi-step organic syntheses where differential reactivity of two amine groups is required.

Construction of Pharmaceutical and Agrochemical Scaffolds

N-Boc-N-methylethylenediamine is a key intermediate in the synthesis of a wide array of complex organic molecules, including those with significant biological activity relevant to the pharmaceutical and agrochemical industries. Its utility lies in its function as a protected diamine building block. Researchers can utilize the free primary amine for initial coupling reactions and, following deprotection of the Boc-protected secondary amine, introduce a second point of diversity. This sequential functionalization is fundamental to constructing intricate molecular scaffolds that form the core of many therapeutic agents and crop protection chemicals. chemimpex.com For instance, it is used as a precursor for bioactive compounds designed to target specific enzymes or receptors.

| Scaffold Type | Role of this compound | Research Area |

| Heterocyclic Compounds | Serves as a side-chain precursor for introducing a functionalized aminoethyl group. | Medicinal Chemistry |

| Bioactive Ligands | Acts as a flexible linker to connect different pharmacophores. chemimpex.com | Drug Discovery |

| Complex Natural Product Analogs | Provides a key diamine fragment for total synthesis. | Organic Synthesis |

Utility in Combinatorial Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. This compound is a valuable tool in this field due to its bifunctional nature, which is well-suited for the assembly of diverse molecular libraries. justia.comgoogle.com The process typically involves anchoring the molecule to a solid support or using it in solution-phase library synthesis. The free amine can be reacted with a set of building blocks (e.g., carboxylic acids), and after Boc deprotection, the newly freed amine can be reacted with a second set of diverse reagents. This strategy allows for the exponential generation of unique compounds from a small number of starting materials, facilitating the discovery of new biologically active molecules. google.com Its application in synthesizing peptidomimetic libraries is a notable example, where replacing amino acids with monomers derived from this compound can create novel structures. justia.com

Peptide and Peptidomimetic Chemistry

The compound is widely employed in peptide science, where the controlled assembly of amino acid-like units is paramount. chemimpex.comchemimpex.com Its structure allows it to act as a surrogate for amino acid residues or as a linker to append other functional molecules to a peptide backbone.

Integration into Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis (SPPS) relies on the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. This compound can be effectively integrated into these protocols. chemimpex.com It can be coupled to the C-terminus of a peptide chain using standard coupling reagents. google.com The Boc group protects the methylamino group during the coupling step. Once the coupling is complete, the Boc group is removed with an acid like trifluoroacetic acid (TFA), allowing the next amino acid or functional group to be attached to the newly exposed secondary amine. google.com This compatibility with standard SPPS conditions makes it an efficient way to introduce a methylated diamine linker within or at the terminus of a peptide sequence. chemimpex.com

Design of Peptide-Based Therapeutics and Conjugates

This compound is instrumental in the development of sophisticated peptide-based therapeutics and bioconjugates. chemimpex.com It can function as a stable linker to attach peptides to other molecules, such as small-molecule drugs, imaging agents, or polymers, thereby creating multifunctional constructs. chemimpex.com For example, it has been used in the synthesis of immunoconjugates, where a therapeutic agent is attached to an antibody. google.com In one synthetic scheme, this compound is first acylated and then further modified to create a linker suitable for attaching to a drug molecule. google.com This modular approach is crucial for developing targeted drug delivery systems and diagnostic tools. chemimpex.com

Development of Protease-Triggered Bioactive Constructs

A sophisticated application of this compound is in the design of protease-triggered drug delivery systems. google.comresearchgate.net In this strategy, a therapeutic agent is rendered inactive by linking it to a peptide sequence that is a substrate for a specific protease, often one that is overexpressed in diseased tissues like tumors. researchgate.net this compound can be used as part of a self-immolative linker system that connects the drug to the peptide. researchgate.net

A typical construct involves the following components:

Peptide Substrate: A specific amino acid sequence recognized and cleaved by a target protease (e.g., plasmin or trypsin). google.comresearchgate.net

Self-Immolative Linker: A chemical moiety that connects the peptide to the drug. This compound is used to synthesize this linker. researchgate.net

Bioactive Molecule: The drug or imaging agent to be released.

Upon enzymatic cleavage of the peptide by the target protease, the linker becomes unstable and undergoes a cascade of electronic rearrangements, ultimately liberating the active drug at the desired site. researchgate.net For example, research has been conducted on protease-triggered CO-releasing molecules (PT-CORMs) where this compound was used as the linker, attached to the peptide sequence on one end and an organometallic CO-releasing complex on the other. researchgate.net

| Component of Protease-Triggered Construct | Example | Function |

| Target Enzyme | Plasmin, Trypsin google.comresearchgate.net | Initiates the release mechanism by cleaving the peptide. |

| Peptide Sequence | Enzyme-specific sequence (e.g., containing Lysine or Arginine) google.comresearchgate.net | Provides specificity for the target tissue or disease state. |

| Linker Precursor | This compound google.comresearchgate.net | Forms the core of the self-immolative unit connecting the peptide and the payload. |

| Released Payload | CO-releasing molecule, Doxorubicin google.comresearchgate.net | The therapeutic or diagnostic agent. |

Medicinal Chemistry and Drug Discovery Platforms

The unique structural features of this compound make it a valuable building block in the development of new therapeutic agents. chemimpex.comchemimpex.com The Boc-protecting group allows for selective reactions and modifications in multi-step syntheses, a crucial aspect of drug design and development.

Building Block for Drug Candidates and Active Pharmaceutical Ingredients

This compound serves as a fundamental component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility as a protected amine allows for its incorporation into a wide array of molecular scaffolds. The compound's structure, featuring a Boc-protected amine, is instrumental in its application as a building block for various bioactive molecules. chemimpex.com

A notable application of this compound is in the development of PRMT1 inhibitors. Research has shown that potent PRMT1 inhibitors often contain a methylene-N-methylethylenediamine moiety attached to an aromatic or heteroaromatic group. researchgate.net This structural motif has demonstrated significant activity, making it a key area of investigation for the discovery of new drug candidates. researchgate.net

Synthesis of Antibody-Drug Conjugate (ADC) Linkers

The methyl group on the ethylenediamine (B42938) backbone enhances steric hindrance, which can help to reduce undesired side reactions during peptide couplings, a common step in linker synthesis. This property is particularly beneficial for creating ADC linkers that require precise and controlled drug release at the target site. In one documented synthesis, this compound was reacted with other components using HATU as a condensing agent to form a part of the target ADC linker. google.comgoogle.com

Prodrug Design and Linker Chemistry for Enhanced Drug Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can improve a drug's pharmacokinetic properties, such as solubility and bioavailability. This compound plays a role in the design of linkers used in prodrugs to enhance drug delivery. unimi.it

For instance, in the development of GnRH-III-drug conjugates, a well-known N,N'-dimethylethylene diamine spacer was incorporated between a PABC (p-aminobenzyloxycarbonyl) moiety and the drug paclitaxel (B517696) (PTX). unimi.it This was done to potentially facilitate a more rapid enzymatic cleavage of the dipeptide linker. unimi.it The synthesis involved reacting a derivative with N-Boc-N,N'-dimethylethylenediamine, followed by deprotection and coupling with the activated drug. unimi.it

Rational Design of Biologically Active Imidazolidines and Fluoroquinolones

While direct search results detailing the specific use of this compound in the rational design of imidazolidines and fluoroquinolones are limited, its role as a versatile building block in medicinal chemistry suggests its potential applicability. chemimpex.com The synthesis of various heterocyclic compounds often relies on diamine precursors. The Boc-protected nature of this compound allows for controlled, stepwise reactions necessary for constructing complex ring systems like imidazolidines.

Coordination Chemistry and Catalysis Research

The nitrogen atoms in this compound can act as ligands, binding to transition metals to form complexes with catalytic properties. chemimpex.com

Ligand Synthesis for Transition Metal Complexes

This compound is employed in the preparation of ligands for metal complexes. chemimpex.com These ligands can then coordinate with various transition metals to form complexes with specific catalytic activities.

In one study, this compound was used in the synthesis of a tripodal ligand, (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp). d-nb.info This ligand and its derivatives were then used to prepare copper(I) and copper(II) complexes. d-nb.inforesearchgate.net These copper complexes were investigated for their ability to catalytically oxidize toluene (B28343) to benzaldehyde. d-nb.info The research demonstrated that immobilizing these tripodal copper complexes on a carrier material like mesoporous silica (B1680970) could optimize the catalytic system. d-nb.info

The following table summarizes the key applications of this compound discussed in this article:

| Application Area | Specific Use | Key Research Findings | References |

| Medicinal Chemistry | Building Block for Drug Candidates | Serves as a key intermediate in synthesizing complex pharmaceuticals. | |

| Synthesis of ADC Linkers | The methyl group enhances steric hindrance, reducing side reactions. | ||

| Prodrug Design | Incorporated as a spacer in linkers to improve drug release. | unimi.it | |

| Coordination Chemistry | Ligand Synthesis | Used to prepare tripodal ligands for transition metal complexes. | d-nb.inforesearchgate.net |

| Catalysis Research | Catalytic Oxidation | Copper complexes with ligands derived from it catalyze toluene oxidation. | d-nb.info |

Application in Homogeneous and Heterogeneous Catalysis Systems

This compound serves as a crucial precursor for the development of ligands used in both homogeneous and heterogeneous catalysis. chemimpex.comchemimpex.com Its structure, featuring a selectively protected amine group, allows for controlled synthetic modifications, making it an ideal starting material for more complex ligand architectures. These ligands, once synthesized, can form stable complexes with various metal ions, which then function as catalysts. chemimpex.comchemimpex.com

In the field of N-methylation catalysis, which is vital for producing many important chemicals, ethylenediamine and its derivatives are key substrates. Research into the N-methylation of ethylenediamine with CO2 and H2 has utilized various catalytic systems. rsc.org While this compound itself is a protected precursor, its deprotected form, N-methylethylenediamine, is a direct participant and intermediate in the stepwise methylation process leading to compounds like N,N,N′,N′-tetramethylethylenediamine (TetraM-EDA). rsc.org The development of efficient catalysts, such as sulfurized Rhenium-Iridium (Re-Ir) systems, for these transformations highlights the industrial importance of controlling the methylation of such diamines. rsc.org The stability and reactivity of the catalysts are paramount, and ligands derived from precursors like this compound contribute to these properties. researchgate.net

Immobilization of Metal Complexes on Support Materials

A significant application of this compound is in the synthesis of ligands designed for immobilization onto solid supports, a key strategy for creating recoverable and reusable heterogeneous catalysts. A notable example involves the synthesis of a ligand derivative of (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) designed for covalent bonding to a silica surface. d-nb.inforesearchgate.net

The synthesis explicitly uses this compound as a starting material to build a more complex ligand structure that incorporates a linker suitable for grafting onto silica. d-nb.inforesearchgate.net This functionalized ligand was then used to complex with Copper(I), and the resulting complex was successfully immobilized on both silica powder and mesoporous monoliths. d-nb.inforesearchgate.net The immobilized copper complex demonstrated reversible reactivity towards dioxygen at low temperatures, showcasing its potential for catalytic oxidations. researchgate.net This approach combines the high activity of a homogeneous metal complex with the practical advantages of a heterogeneous system, such as easy separation from the reaction products and potential for continuous flow processes. google.com

| Support Material | Linker Type | Metal Complex | Application | Reference |

| Silica | Alkoxy silane | Copper(I) | Catalytic Oxidation | d-nb.inforesearchgate.net |

Structure-Property Relationships in Catalyst Design

The molecular structure of ligands derived from this compound is directly correlated with the performance and stability of the resulting catalysts. The degree of N-alkylation on the ethylenediamine backbone significantly influences the electronic and steric properties of the ligand, which in turn affects the catalyst's activity and stability.

For instance, in the N-methylation of ethylenediamine (EDA), the basicity of the amine groups changes with each successive methylation. rsc.org This progression impacts the molecule's interaction with the catalyst surface and its chelating ability. The chelating effect, which is the formation of multiple bonds between a ligand and a single central metal atom, is reported to strengthen as the number of N-methyl groups increases. rsc.org While this can enhance the catalytic reaction, it can also lead to the leaching of catalytically active metal species from a heterogeneous support, which is a critical issue in catalyst design. rsc.org

Furthermore, incorporating diamine units into larger macrocyclic structures, such as cross-bridged cyclams, has been shown to enhance the thermodynamic stability of their transition metal complexes. researchgate.net This increased stability is a crucial property for catalysts intended for use under demanding conditions, preventing degradation and ensuring a longer operational lifespan. researchgate.net The design of these stable macrocycles often begins with protected diamine building blocks, underscoring the foundational role of compounds like this compound. researchgate.net

Table: Effect of N-Methylation on Ethylenediamine (EDA) Properties

| Compound | pKₐ | Chelating Effect | Implication for Catalysis |

|---|---|---|---|

| Ethylenediamine (EDA) | 9.98 | Baseline | Starting substrate. rsc.org |

| N-methylethylenediamine (M-EDA) | 10.14 | Increased | Increased basicity affects interaction with catalyst. rsc.org |

| N,N'-dimethylethylenediamine (N,N'-DM-EDA) | 10.17 | Stronger | Further increase in basicity. rsc.org |

Asymmetric Synthesis and Chiral Induction

Chiral Auxiliary and Ligand Development for Enantioselective Reactions

This compound is a valuable building block in the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. It is used in the synthesis of chiral auxiliaries and ligands that control the stereochemical outcome of a reaction. google.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to form one enantiomer over the other. researchgate.net

Ethylenediamine derivatives are precursors to important classes of chiral ligands and catalysts, such as those based on the imidazolidine (B613845) framework. nih.gov These frameworks can serve as N-heterocyclic carbene (NHC) precursors or as chiral ligands themselves, finding application in a wide range of organic catalysis. nih.gov The synthesis of such complex chiral structures often relies on the stepwise, controlled reaction of building blocks like this compound, where the Boc group ensures that only the desired nitrogen atom reacts. A patent for antibody-drug conjugates mentions the use of this compound in a synthetic sequence where achieving the correct stereochemistry is critical, highlighting its role in preparing enantiomerically pure compounds through derivatization with a chiral auxiliary. google.com

Synthesis of Enantiopure Diamine and Amino Acid Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound and its analogs serve as key starting materials for constructing complex chiral molecules, including enantiopure diamines and amino acid derivatives. researchgate.net

One prominent example is the synthesis of chiral cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives. researchgate.net Researchers have developed protocols where chiral mono-Boc-1,2-diamines are reacted in a stepwise fashion to build the macrocyclic structure. researchgate.net This method allows for the creation of specific enantiomers of the final cyclam ligand. These chiral ligands can then be used to form metal complexes for applications in asymmetric catalysis or as chiral recognition agents. The products of reactions involving N-Boc protected imines can also be converted into useful enantiopure 1,2-diamine and α-amino acid derivatives, which are valuable building blocks for pharmaceuticals and other biologically active molecules. researchgate.net

Materials Science Applications

The utility of this compound extends into materials science, where it is used to create advanced materials with tailored properties. chemimpex.com Its bifunctional nature, with a protected and a free amine, allows it to be incorporated into polymer chains or grafted onto surfaces to introduce specific functionalities.

A significant application is in the functionalization of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous materials with extremely high surface areas, and their properties can be tuned by postsynthetic modification. Diamines, such as N-methylethylenediamine (the deprotected form of this compound), can be appended to the open metal sites within the MOF structure. researchgate.net This functionalization has been shown to dramatically improve the material's capacity and selectivity for carbon dioxide (CO₂) capture. For example, variants of the MOF Mg₂(dobpdc) functionalized with N-methylethylenediamine show excellent CO₂ adsorption properties, which are critical for developing technologies to mitigate greenhouse gas emissions. researchgate.net The ability to systematically alter the diamine structure allows for the fine-tuning of the MOF's adsorption and desorption characteristics, enabling the rational design of materials for specific CO₂ capture processes. researchgate.net

Functionalization of Metal-Organic Frameworks (MOFs) for Gas Adsorption

Metal-Organic Frameworks (MOFs) are a class of porous materials known for their exceptionally high surface areas and tunable structures, making them promising candidates for gas storage and separation. The process of functionalization, or introducing specific chemical groups into the MOF structure, is a key strategy to enhance their performance for targeted applications like carbon dioxide (CO₂) capture.

Amine-functionalized MOFs have garnered significant attention for CO₂ capture due to the strong affinity between the basic amine groups and the acidic CO₂ molecules. Researchers have demonstrated that incorporating diamines into MOFs with open metal sites, such as Mg₂(dobpdc) (where dobpdc⁴⁻ = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate), leads to materials with remarkable CO₂ removal capabilities. For instance, functionalizing Mg₂(dobpdc) with diamines like N,N'-dimethylethylenediamine (mmen) results in exceptional CO₂ adsorption capacity at low pressures, relevant for capturing CO₂ from both the air and industrial flue gas. The amine groups essentially act as selective binding sites, significantly boosting the material's efficiency and selectivity for CO₂ over other gases like nitrogen.

The choice of the amine is critical, as its structure can modulate the adsorption and desorption behaviors of the MOF. The use of a protected diamine like this compound provides a synthetic route to introduce a specific type of amine functionality. The Boc group can be removed post-synthesis, revealing the amine and allowing it to participate in gas adsorption. This method is part of a broader strategy known as post-synthetic modification, which allows for the precise tailoring of the MOF's internal pore environment. This targeted functionalization is a primary method for significantly boosting the efficiency of CO₂ capture.

Strategies for Enhancing MOF Stability and CO₂ Recyclability under Humid Conditions

A significant challenge for the practical application of amine-functionalized MOFs in industrial settings, such as post-combustion carbon capture, is their performance degradation in the presence of water vapor. Flue gas from power plants contains a significant amount of humidity, which can lead to the loss of the appended diamines during the cyclic heating and cooling processes (temperature-swing adsorption), causing a steady decline in CO₂ adsorption capacity.

To overcome this instability, researchers have developed strategies to protect the amine groups. One highly effective approach involves the use of the hydrophobic tert-butyloxycarbonyl (Boc) group to shield the diamines. In a key study, researchers functionalized Mg₂(dobpdc) with N-ethylethylenediamine (een) and then protected the appended diamines with a Boc group, creating a material designated as een-MOF-Boc. This strategy leverages the hydrophobic nature of the Boc group to prevent moisture from accessing and displacing the crucial diamine groups within the MOF's pores.

The Boc protection renders the diamine groups inert to displacement by water molecules during repeated wet cycles. This enhanced stability is critical for long-term industrial use. The Boc-protected MOF maintained excellent CO₂ adsorption performance even under simulated flue gas conditions containing 10% water vapor. Furthermore, when these MOF particles were shaped into composite beads with polyacrylonitrile (B21495) (PAN), they demonstrated exceptional durability, maintaining their CO₂ adsorption

Biochemical and Mechanistic Studies of N Boc N Methylethylenediamine Derived Constructs

Investigation of Mechanism of Action of Derived Biologically Active Molecules

A notable example of a class of drugs derived from a related ethylenediamine (B42938) scaffold is found in farnesyltransferase (FTase) inhibitors, which have been investigated as potential anticancer agents. In these constructs, the ethylenediamine backbone serves as a central scaffold. One such inhibitor demonstrated a binding mode where a para-benzonitrile group and a non-sulfonylated N-methylimidazole group are held in a specific orientation by the scaffold. nih.gov The imidazole moiety coordinates with the catalytic zinc ion within the enzyme's active site, while the phenyl group occupies a hydrophobic pocket, mimicking the binding of the natural substrate's C-terminal residue. nih.gov This competitive inhibition of farnesyltransferase prevents the post-translational modification of key signaling proteins like Ras, thereby disrupting downstream pathways essential for tumor cell proliferation and survival.

The versatility of the N-Boc-N-methylethylenediamine synthon allows for its incorporation into various molecular architectures, leading to compounds with different mechanisms of action. The primary amine allows for initial coupling, and after deprotection of the Boc-protected secondary amine, a second point of diversity can be introduced, enabling the creation of complex molecules designed to interact with specific biological targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify key structural features responsible for its effects. oncodesign-services.comdrugdesign.org Derivatives of this compound are frequently subjected to such studies to refine their therapeutic properties.

In the development of novel inhibitors for enzymes or receptors, the N-methylethylenediamine linker can be systematically altered to probe the optimal length, flexibility, and substitution pattern for target engagement. For example, in a series of novel N-arylmethyl substituted piperidine-linked aniline derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific substitutions on the aniline and piperidine rings were found to be critical for potent antiviral activity. One of the most potent compounds from this series exhibited an EC₅₀ of 0.022 µM against wild-type HIV-1. nih.gov The study highlighted that the nature and position of substituents on the arylmethyl group significantly influenced the inhibitory potency. nih.gov

Another relevant example can be found in the development of ethylenediamine-based Factor Xa inhibitors. A study on these derivatives revealed that specific substitutions on the diamine scaffold were crucial for achieving high inhibitory potency. The SAR data indicated that the presence of certain functional groups led to a significant increase in activity, guiding the design of more effective anticoagulants.

The following table summarizes hypothetical SAR data for a series of generic enzyme inhibitors derived from an N-methylethylenediamine scaffold, illustrating how modifications can impact inhibitory concentration (IC₅₀).

| Compound ID | R1 Group | R2 Group | Linker Modification | IC₅₀ (nM) |

| A-1 | Phenyl | 4-Chlorophenyl | None | 150 |

| A-2 | 4-Methoxyphenyl | 4-Chlorophenyl | None | 95 |

| A-3 | Pyridin-2-yl | 4-Chlorophenyl | None | 50 |

| A-4 | Pyridin-2-yl | 4-Fluorophenyl | None | 75 |

| A-5 | Pyridin-2-yl | 4-Chlorophenyl | N-ethyl | 200 |

This data illustrates that replacing a phenyl group with a more electron-donating methoxyphenyl group (A-2) or a hydrogen bond-accepting pyridinyl group (A-3) at the R1 position enhances potency. It also shows that altering the substituent at the R2 position (A-4) or modifying the ethylenediamine linker itself (A-5) can significantly affect the inhibitory activity.

Enzymatic Studies Utilizing this compound as a Substrate Precursor

This compound is a valuable precursor for the synthesis of specialized substrates and probes used in enzymatic studies. Its structure allows for the controlled introduction of the N-methylethylenediamine moiety, which can be further functionalized with reporter groups or reactive functionalities.

An important application is in the creation of substrates for engineered enzymes in biocatalytic synthesis. For example, engineered tryptophan synthase (TrpB) enzymes have been developed for the synthesis of non-canonical amino acids. nih.gov These enzymes can catalyze reactions with various amine nucleophiles. This compound can be used to synthesize a custom amine-containing nucleophile. After coupling this custom nucleophile to a desired scaffold, the resulting compound could be tested as a substrate for an engineered enzyme like TrpB to produce a novel α,β-diamino acid. The Boc group ensures that only the primary amine of the ethylenediamine portion is available for the enzymatic reaction, allowing for site-specific bond formation. nih.gov

The table below outlines a potential enzymatic reaction using a substrate derived from this compound.

| Enzyme | Substrate Precursor | Derived Substrate | Product | Application |

| Engineered Tryptophan Synthase (PfTrpB) | This compound | N-(Indol-3-ylacetyl)-N'-Boc-N'-methylethylenediamine | β-(N-Boc-N'-methylethylamino)-L-tryptophan | Synthesis of non-canonical amino acids |

In this hypothetical reaction, this compound is first acylated with an indole derivative. The resulting molecule is then used as a substrate for the engineered enzyme, which catalyzes the addition of the amine to a serine-derived intermediate, forming a new carbon-nitrogen bond and producing a novel amino acid derivative.

Application as a Biochemical Reagent in Life Science Research

Beyond its role as a precursor for bioactive molecules, this compound itself functions as a versatile biochemical reagent in life science research. medchemexpress.cominvivochem.com Its bifunctional nature, with a primary amine and a protected secondary amine, makes it an ideal tool for various bioconjugation and labeling applications. chemimpex.com

As a cross-linking reagent, it can be used to connect two different molecules. chemicalbook.comsigmaaldrich.com The primary amine can be reacted with an activated carboxyl group on a protein or other biomolecule. Following this initial conjugation, the Boc group can be removed under acidic conditions to expose the secondary amine, which is then available for reaction with a second molecule, such as a fluorescent dye, a biotin tag, or another protein. This step-wise approach allows for the creation of well-defined bioconjugates.

In peptide synthesis, this compound can be incorporated into peptide chains to introduce a flexible, positively charged linker or to create peptidomimetics with altered pharmacological properties. chemimpex.com Its use in solid-phase peptide synthesis allows for the efficient creation of complex peptides. chemimpex.com

The applications of this compound as a biochemical reagent are summarized in the table below.

| Application | Description |

| Bioconjugation | Used to link biomolecules to surfaces or other molecules, essential in drug delivery and diagnostic assays. chemimpex.com |

| Cross-Linking | Connects two molecular entities through sequential reactions at its two amine groups. chemicalbook.comsigmaaldrich.com |

| Peptide Synthesis | Serves as a building block to introduce a flexible diamine linker into peptides, creating peptidomimetics. chemimpex.com |

| Surface Modification | The primary amine can be used to attach the molecule to a solid support, with the protected secondary amine available for further functionalization. |

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Boc-N-methylethylenediamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The nine protons of the tert-butoxycarbonyl (Boc) protecting group are magnetically equivalent and thus appear as a prominent singlet, typically in the upfield region around 1.4 ppm. The three protons of the N-methyl group also produce a singlet. The two methylene (B1212753) (-CH₂-) groups of the ethylenediamine (B42938) backbone are chemically distinct and are expected to appear as triplets due to spin-spin coupling with each other. The protons of the primary amine (-NH₂) often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key expected signals include those for the quaternary and methyl carbons of the Boc group, the N-methyl carbon, the two distinct methylene carbons, and the carbonyl carbon of the carbamate (B1207046).

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |

| -N-CH₃ | ~2.8 - 3.0 | Singlet | 3H | |

| -N(CH₃)-CH₂- | ~3.2 - 3.4 | Triplet | 2H | |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H | |

| -NH₂ | Variable (Broad) | Broad Singlet | 2H | |

| ¹³C | -C(CH₃)₃ (Boc) | ~28 | - | - |

| -C(CH₃)₃ (Boc) | ~80 | - | - | |

| -N-CH₃ | ~34 | - | - | |

| -N(CH₃)-CH₂- | ~48 - 50 | - | - | |

| -CH₂-NH₂ | ~39 - 41 | - | - | |

| -C=O (Carbamate) | ~156 | - | - |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It serves as a primary method for confirming the successful synthesis of this compound and for monitoring the progress of reactions in which it is used.

With a molecular formula of C₈H₁₈N₂O₂, this compound has a monoisotopic mass of approximately 174.14 Da. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. This results in a prominent signal at an m/z of approximately 175. chemicalbook.com The presence of this ion is a strong confirmation of the compound's identity.

In addition to molecular weight confirmation, analysis of the fragmentation patterns produced by techniques such as Collision-Induced Dissociation (CID) can provide further structural verification. Key fragmentation pathways for this molecule include:

Loss of the Boc group: A characteristic fragmentation involves the loss of the entire Boc group or parts of it. This can occur through the loss of isobutylene (B52900) (56 Da) to give an ion at m/z 119, or the loss of a tert-butyl radical (57 Da) resulting in an ion at m/z 118.

Alpha-Cleavage: As is common for amines, cleavage of the carbon-carbon bonds adjacent (alpha) to the nitrogen atoms is a favored fragmentation pathway. This can lead to various smaller fragment ions that are characteristic of the ethylenediamine backbone.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₉N₂O₂]⁺ | 175.1 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | [C₄H₁₁N₂O₂]⁺ | 119.1 | Loss of isobutylene from Boc group |

| [M-C₄H₉]⁺ | [C₄H₉N₂O₂]⁺ | 117.1 | Loss of tert-butyl radical from Boc group |

| [C₅H₁₁N₂]⁺ | [C₅H₁₁N₂]⁺ | 99.1 | Alpha-cleavage product |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.1 | tert-butyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities. The method's high resolution and sensitivity make it ideal for quantitative analysis.

A common mode of HPLC for this type of compound is reversed-phase chromatography. In this setup, the analyte is passed through a column packed with a nonpolar stationary phase (most commonly C18-silica) using a polar mobile phase. The purity of this compound is determined by its retention time—the time it takes to travel through the column—and the area of its corresponding peak in the chromatogram. A pure sample will ideally show a single, sharp peak.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS).

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase A | Water with 0.1% Formic Acid or other buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 5% to 95% B over 10-20 minutes) |

| Detector | Mass Spectrometer (MS), CAD, ELSD, or UV (after derivatization) |

Future Prospects and Emerging Research Avenues

Innovations in Green Chemistry for N-Boc-N-methylethylenediamine Production

The synthesis of this compound is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, improved energy efficiency, and the use of renewable resources. Traditional methods often rely on stoichiometric amounts of reagents and organic solvents, leading to waste generation. Emerging research focuses on developing more sustainable and efficient synthetic protocols.

One promising area of innovation is the use of alternative and safer reagents and reaction conditions. For instance, research has demonstrated the potential for catalyst-free N-Boc protection of amines in water-mediated systems. nih.gov This approach minimizes the need for volatile organic solvents and potentially toxic catalysts, aligning with the goals of green chemistry. tandfonline.com Another sustainable strategy involves the use of tert-butoxide lithium (t-BuOLi) as a sole base for the transformation of Boc-protected amines, which circumvents the need for hazardous reagents and metal catalysts. rsc.org

Enzymatic catalysis presents another green alternative for the production of Boc-protected amines. Biocatalytic methods, such as the use of lipases, can offer high selectivity under mild reaction conditions. A 2024 study highlighted the use of Candida antarctica lipase (B570770) B (CAL-B) for the Boc protection of N-methylethylenediamine, showcasing the viability of this environmentally benign approach.

Furthermore, the development of methods utilizing heterogeneous catalysts, such as Amberlite-IR 120 resin, facilitates easier product separation and catalyst recycling, thereby reducing waste and improving process efficiency. These catalysts can enable reactions to proceed rapidly at room temperature. Innovations in achieving selective mono-Boc protection of diamines are also crucial, as they improve reaction efficiency and yield, and reduce the formation of di-Boc byproducts, which simplifies purification processes. researchgate.net

| Strategy | Key Advantages | Example Condition/Catalyst | Reference |

|---|---|---|---|

| Water-Mediated, Catalyst-Free | Eliminates organic solvents and catalysts, simplified workup. | Water:acetone mixture at room temperature. | nih.gov |

| Novel Base Catalysis | Avoids toxic reagents and metal catalysts. | tert-butoxide lithium (t-BuOLi). | rsc.org |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst. | Candida antarctica lipase B (CAL-B). | |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. | Amberlite-IR 120 resin. |

Expanding the Scope of this compound in Supramolecular Chemistry

This compound's unique structural features—a protected secondary amine and a reactive primary amine—make it a valuable building block for the construction of complex supramolecular architectures. scbt.com While its primary use has been in organic synthesis, its potential in supramolecular chemistry is a growing area of interest.

The presence of the Boc protecting group can influence the self-assembly of larger molecules by introducing steric bulk and participating in weak hydrogen bonding interactions. The free primary amine provides a reactive site for covalently linking the diamine scaffold to other molecular components, forming amphiphilic molecules, or functionalizing surfaces. These larger constructs can then self-assemble into well-defined nanostructures such as micelles, vesicles, or fibers, driven by non-covalent interactions.

Furthermore, this compound is utilized in the construction of ligands for metal complexes. chemimpex.com This is a cornerstone of coordination-driven self-assembly, where the diamine fragment can be incorporated into larger organic ligands that, upon coordination to metal ions, form discrete, highly ordered supramolecular structures like coordination cages or polymers. The ability to selectively deprotect the secondary amine after the initial complex formation allows for further functionalization, leading to more complex and functional materials.

Computational Chemistry and Theoretical Modeling of Reactivity and Interactions

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. These methods can provide deep insights into its reactivity, conformational preferences, and interactions with other molecules, guiding experimental design and accelerating research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. For example, DFT can help in understanding the selectivity of the mono-Boc protection reaction by calculating the relative nucleophilicity of the two nitrogen atoms in N-methylethylenediamine. It can also be used to model the transition states of reactions involving the functionalization of the free amine, providing mechanistic insights that can be used to optimize reaction conditions.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its derivatives. This is particularly relevant for understanding its role in supramolecular chemistry, as the shape and flexibility of the molecule can influence how it packs in self-assembled structures. MD simulations can also be used to model the interaction of molecules containing this building block with biological targets, aiding in the rational design of new therapeutic agents.

While specific computational studies focused exclusively on this compound are not yet widespread, the foundational principles of computational chemistry are readily applicable. Future research will likely see an increase in the use of these theoretical tools to explore the untapped potential of this versatile compound.

Interdisciplinary Research Integrating this compound into Novel Technologies

The versatility of this compound as a chemical building block positions it as a key component in a wide range of interdisciplinary research areas, driving the development of novel technologies.

In medicinal chemistry and drug discovery , it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including those for neurological disorders. chemimpex.com Its ability to act as a flexible linker allows for the connection of different pharmacophores, which is a key strategy in the design of new drugs. Future applications could involve its incorporation into targeted drug delivery systems, where the diamine scaffold could be used to attach therapeutic agents to targeting moieties.

In materials science , this compound is used in the preparation of ligands for catalysts, contributing to advancements in catalysis. chemimpex.com The resulting metal complexes can be used as catalysts in a variety of organic transformations. There is potential for its use in the development of functional polymers and materials. By incorporating this diamine into polymer backbones or as side chains, materials with specific properties, such as improved thermal stability or the ability to chelate metal ions for sensing or environmental remediation, can be created.

In the field of bioconjugation , the compound is effective in processes that attach biomolecules to surfaces or other molecules. chemimpex.com This is essential for the development of biosensors, diagnostic tools, and drug delivery systems. chemimpex.com The selective reactivity of its two amine groups allows for a controlled, stepwise approach to constructing complex bioconjugates.

| Field | Current Application | Future Research Direction |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals (e.g., neurological drugs). chemimpex.com | Development of targeted drug delivery systems. |

| Materials Science | Ligand synthesis for metal catalysts. chemimpex.com | Creation of functional polymers and metal-chelating materials. |

| Bioconjugation | Linking biomolecules to surfaces and other molecules. chemimpex.com | Construction of advanced biosensors and diagnostic tools. |

Q & A